molecular formula C22H17ClN2S B2941779 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole CAS No. 1207001-61-3

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2941779
CAS No.: 1207001-61-3
M. Wt: 376.9
InChI Key: XSIOMNFAGVDFJY-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the imidazole ring.

    Chlorination: The chlorophenyl group can be introduced through a chlorination reaction, where a phenyl group is treated with a chlorinating agent such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-1-phenyl-1H-imidazole: Lacks the chlorophenyl group.

    1-(3-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the benzylthio group.

    2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Has a different position of the chlorine atom on the phenyl ring.

Uniqueness

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole is unique due to the specific combination of the benzylthio, chlorophenyl, and phenyl groups on the imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-chlorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-19-12-7-13-20(14-19)25-21(18-10-5-2-6-11-18)15-24-22(25)26-16-17-8-3-1-4-9-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIOMNFAGVDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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